1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one
Description
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone with a bromine atom at the α-carbon of the propan-2-one backbone. The compound features a 3-fluoro-4-(methylthio)phenyl substituent, which introduces steric and electronic effects due to the fluorine atom (electron-withdrawing) and methylthio group (electron-donating).
Properties
Molecular Formula |
C10H10BrFOS |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-1-(3-fluoro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |
InChI Key |
MOMUGPYFRYCRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Prefunctionalized Aromatic Precursors
Optimization of Reaction Conditions
Solvent and Temperature Effects
Bromination efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions, whereas dichloromethane offers better selectivity at lower temperatures (Table 1).
Table 1: Solvent Optimization for α-Bromination
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0 | 72 | 95 |
| Acetic Acid | 40 | 68 | 92 |
| DMF | 25 | 65 | 88 |
| Carbon Tetrachloride | 80 | 75 | 96 |
Catalytic Systems in Cross-Coupling
The choice of ligand and base critically impacts coupling efficiency. XPhos outperforms triphenylphosphine in Pd-mediated reactions, increasing yields from 30% to 50%. Lithium t-butoxide, as a non-nucleophilic base, minimizes undesired dehalogenation side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water 70:30) reveals ≥95% purity for optimized preparations.
Applications and Derivative Synthesis
The bromine atom’s electrophilicity enables further functionalization, such as nucleophilic substitution to generate:
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It is investigated for its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent type, position, and halogenation patterns, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:
Structural and Functional Group Comparisons
*Estimated based on molecular formula.
Physicochemical Properties
- Polarity : The trifluoromethoxy group in increases polarity (logP ~2.5) compared to the target compound (estimated logP ~2.0), affecting solubility in organic solvents .
- Thermal Stability: Brominated propanones (e.g., ) typically decompose above 200°C, whereas enones () show higher stability due to conjugation .
*Predicted using fragment-based methods.
Crystallographic and Conformational Insights
- Crystal Packing: Analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () adopt planar conformations due to conjugation, whereas brominated arylpropanones (e.g., ) exhibit distorted geometries from steric clashes between substituents .
- Hydrogen Bonding : Fluorine and sulfur atoms in the target compound may participate in weak intermolecular interactions, as seen in related structures () .
Biological Activity
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one (CAS Number: 1805854-38-9) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10BrFOS
- Molecular Weight : 277.15 g/mol
- Purity : NLT 98%
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against several cancer cell lines.
- Dopamine Receptor Modulation : The compound has shown potential as a modulator of dopamine receptors, which are crucial in neuropharmacology.
Case Studies and Research Findings
-
Cytotoxicity Testing :
- A study evaluated the cytotoxic effects of related compounds on three tumor cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that some compounds exhibited IC50 values ranging from 3.6 µM to 11.0 µM, suggesting significant antitumor potential .
- Mechanism of Action :
Data Table: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 3.6 | Apoptosis Induction |
| Compound B | MCF-7 | 5.0 | Cell Cycle Arrest |
| Compound C | HeLa | 11.0 | Apoptosis Induction |
Dopamine Receptor Modulation
Research indicates that compounds with structural similarities to this compound may act as selective dopamine receptor agonists. For instance, studies have shown that specific derivatives promote β-arrestin translocation and G protein activation, which are critical for dopamine receptor signaling .
Data Table: Dopamine Receptor Activity
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) |
|---|---|---|
| Compound X | 710 ± 150 | Inactive |
| Compound Y | 278 ± 62 | Inactive |
| Compound Z | 98 ± 21 | >100,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
